![molecular formula C14H16F2N2O B2618711 N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2175508-16-2](/img/structure/B2618711.png)
N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further linked to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine intermediate.
Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the pyrrolidine derivative with an acrylamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and pyrrolidine moieties on biological systems. It may serve as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
Medicinally, this compound has potential applications in drug discovery, particularly in the design of new therapeutic agents for treating diseases such as cancer, neurological disorders, and infectious diseases. Its structural features may confer specific binding properties to biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity. The prop-2-enamide moiety may participate in hydrogen bonding or other interactions with the target site, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine, potentially altering its reactivity and biological activity.
N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]but-2-enamide: Variation in the length of the alkene chain, which may affect its chemical properties and interactions.
N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-ynamide:
Uniqueness
N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is unique due to the presence of both difluorophenyl and pyrrolidine moieties, which confer specific chemical and biological properties. The difluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid scaffold that can influence binding interactions with biological targets.
This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c1-2-14(19)17-8-10-5-6-18(9-10)11-3-4-12(15)13(16)7-11/h2-4,7,10H,1,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQKSCVTGUVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
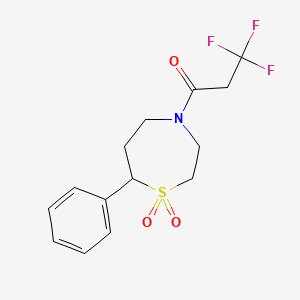
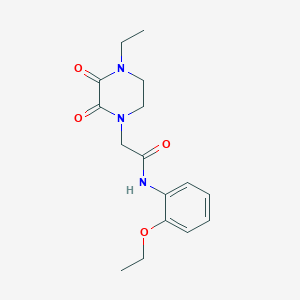
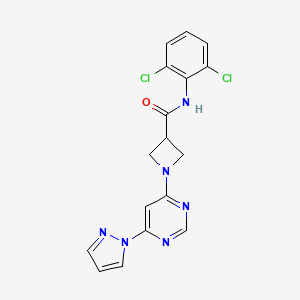
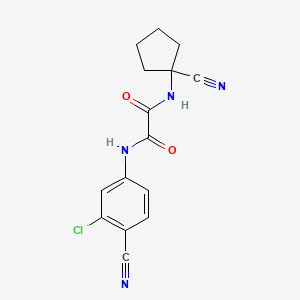
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)
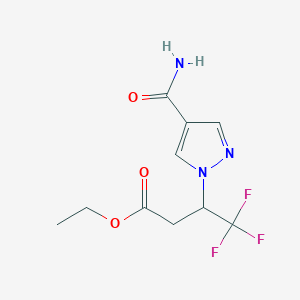
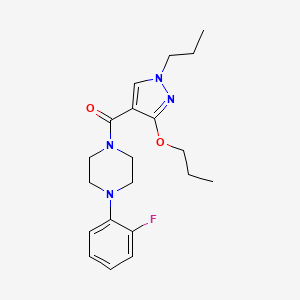
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2618638.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)
![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)
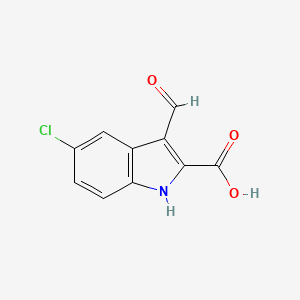
![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2618646.png)
![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)
![2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide](/img/structure/B2618648.png)
